molecular formula C30H48O17 B115009 Vomifoliol-glu-xyl-glu CAS No. 141947-49-1

Vomifoliol-glu-xyl-glu

Cat. No.: B115009
CAS No.: 141947-49-1
M. Wt: 680.7 g/mol
InChI Key: FSMCENROPHFZLO-MANJNOIDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Vomifoliol-glu-xyl-glu” is a complex organic molecule characterized by multiple hydroxyl groups and a cyclohexenone core. This compound is notable for its intricate structure, which includes several sugar moieties and a conjugated enone system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions to attach sugar moieties, and the formation of the enone system. Common reagents used in these steps include protecting groups like TBDMS (tert-butyldimethylsilyl) and glycosyl donors such as trichloroacetimidates.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques like automated solid-phase synthesis or chemoenzymatic methods. These approaches can improve yield and purity while reducing the number of purification steps required.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the enone system, converting it to a saturated ketone or alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are typical.

    Substitution: Reagents like TsCl (Tosyl chloride) for forming tosylates, which can then undergo nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a model for studying complex glycosylation patterns and the reactivity of enone systems.

Biology

In biological research, the compound’s multiple hydroxyl groups make it a candidate for studying carbohydrate-protein interactions.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of complex natural products or as a building block for advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds, while the enone system can participate in Michael addition reactions. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors.

Comparison with Similar Compounds

Similar Compounds

  • Vomifoliol-glu-xyl-glu
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of multiple hydroxyl groups, a conjugated enone system, and several sugar moieties. This structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

141947-49-1

Molecular Formula

C30H48O17

Molecular Weight

680.7 g/mol

IUPAC Name

(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C30H48O17/c1-12-7-14(33)8-29(3,4)30(12,41)6-5-13(2)43-28-25(47-26-22(39)18(35)15(34)11-42-26)24(20(37)17(10-32)45-28)46-27-23(40)21(38)19(36)16(9-31)44-27/h5-7,13,15-28,31-32,34-41H,8-11H2,1-4H3/b6-5+/t13-,15+,16+,17+,18-,19+,20+,21-,22+,23+,24-,25+,26-,27-,28+,30-/m0/s1

InChI Key

FSMCENROPHFZLO-MANJNOIDSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)(C)C

SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)(C)C

Synonyms

vomifoliol 9-O-glucopyranosyl-4-O-xylopyranosyl-6-O-glucopyranoside
vomifoliol-Glu-Xyl-Glu

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.